molecular formula C10H14 B14718047 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-79-9

5-Ethenylbicyclo[2.2.2]oct-2-ene

Cat. No.: B14718047
CAS No.: 21145-79-9
M. Wt: 134.22 g/mol
InChI Key: OVAIKAHGQOHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenylbicyclo[2.2.2]oct-2-ene: is a bicyclic compound with a unique structure that includes a bicyclo[2.2.2]octene framework. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis (RCM). This method is advantageous due to its simplicity and convenience . The Diels-Alder reaction forms the bicyclic structure, and subsequent RCM helps in achieving the desired ethenyl substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are less documented and may vary based on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can reduce the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted bicyclo[2.2.2]octane.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure and reactivity make it suitable for constructing complex molecules and studying reaction mechanisms .

Biology and Medicine: The compound’s derivatives have shown potential in biological applications. For instance, certain bicyclo[2.2.2]octene derivatives are known to inhibit enzymes like 11β-HSD1, which is involved in metabolic processes .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its unique structure contributes to the properties of the resulting materials, such as rigidity and stability .

Mechanism of Action

The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives often involves interaction with specific molecular targets. For example, derivatives that inhibit 11β-HSD1 interact with the enzyme’s active site, preventing its normal function and thereby affecting metabolic pathways . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Properties

CAS No.

21145-79-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-ethenylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2

InChI Key

OVAIKAHGQOHGBD-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2CCC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.